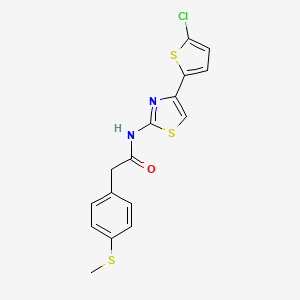
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenoxy group, and an amide group . Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the functional groups present . For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .科学的研究の応用
Anti-malarial Activity
One study investigated the structures of piperazine derivatives with potential anti-malarial activity. These derivatives, including variants of the compound of interest, showed significant biological activity against malaria. The study highlighted the importance of hydroxyl, benzyl group, and methylene substituents at the piperazinyl nitrogens for generating anti-malarial activity. Molecular conformations and intermolecular hydrogen bonds were analyzed to understand the activity mechanism (Cunico et al., 2009).
Antibacterial and Anthelmintic Activity
Another research focused on the synthesis and biological evaluation of tert-butyl piperazine carboxylate derivatives for their antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity and poor antibacterial activity, suggesting selective effectiveness against certain biological targets (Sanjeevarayappa et al., 2015).
Dual Antihypertensive Agents
A study on the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates revealed their potential as dual antihypertensive agents. The compounds were synthesized as free bases and hydrochloride salts, with solid-state analytical techniques used to determine the protonation of nitrogen atoms in the piperazine ring, suggesting their application in antihypertensive therapies (Marvanová et al., 2016).
Stabilization of Diesel Fuel
Research on the stabilization of ecologically clean diesel fuel through combinations of additives, including tert-butylbenzylamine derivatives, indicated the compound's utility in enhancing fuel stability. The study explored various sterically hindered phenol derivatives for their effectiveness in fuel stabilization, showing potential industrial applications (Koshelev et al., 1996).
Glycine Transporter Type-2 Inhibitors
A novel class of glycine transporter type-2 (GlyT-2) inhibitors, phenoxymethylbenzamide derivatives, was discovered, highlighting the compound's relevance in neuropathic pain models. This study underscores the potential therapeutic applications of these derivatives in treating neuropathic pain by inhibiting GlyT-2 (Takahashi et al., 2014).
作用機序
Target of Action
Similar compounds have been used as building blocks in the synthesis of protac degraders , which are designed to target specific proteins for degradation .
Mode of Action
It is suggested that the compound may act as a heterobifunctional crosslinker . This means it could potentially bind to two different targets, facilitating their interaction. In the context of PROTACs, one end of the molecule typically binds to the target protein, while the other end binds to an E3 ubiquitin ligase . This brings the target protein in close proximity to the ligase, leading to its ubiquitination and subsequent degradation .
Biochemical Pathways
The general mechanism of protacs involves the ubiquitin-proteasome system . After the target protein is ubiquitinated, it is recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins . This can affect various downstream pathways depending on the function of the target protein .
Pharmacokinetics
The compound’s structure suggests it may have good water solubility, which could potentially enhance its bioavailability .
Result of Action
If it acts as a protac degrader, it would lead to the degradation of its target proteins . This could potentially alter cellular processes in which these proteins are involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
特性
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O4/c1-26(2,3)32-20-21(30)19-29-17-15-28(16-18-29)14-13-27-25(31)23-11-7-8-12-24(23)33-22-9-5-4-6-10-22/h4-12,21,30H,13-20H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTACJRCAESJXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)

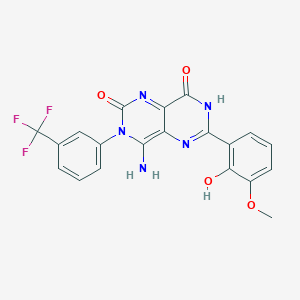
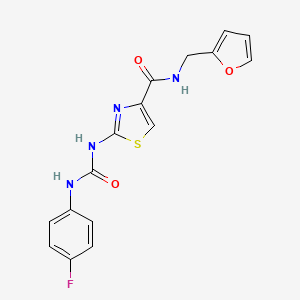
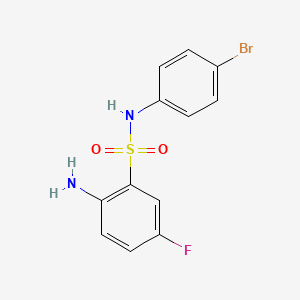
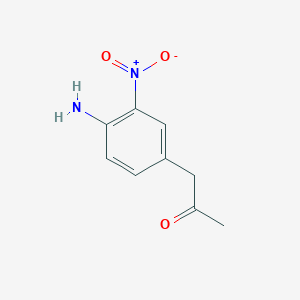
![N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)
![4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2922924.png)

![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)
